molecular formula C10H21P B12566935 [(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane CAS No. 188981-85-3

[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane

Cat. No.: B12566935
CAS No.: 188981-85-3
M. Wt: 172.25 g/mol
InChI Key: DDICLPGDOAUPPN-KXUCPTDWSA-N
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Description

The compound [(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]phosphane is a chiral phosphine derivative featuring a cyclohexyl backbone with methyl and isopropyl substituents at the 5- and 2-positions, respectively. Its stereochemistry (1R,2S,5R) is derived from the L-menthol framework, a monocyclic terpenoid widely used in pharmaceutical and synthetic chemistry .

Properties

CAS No.

188981-85-3

Molecular Formula

C10H21P

Molecular Weight

172.25 g/mol

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]phosphane

InChI

InChI=1S/C10H21P/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6,11H2,1-3H3/t8-,9+,10-/m1/s1

InChI Key

DDICLPGDOAUPPN-KXUCPTDWSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)P)C(C)C

Canonical SMILES

CC1CCC(C(C1)P)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane typically involves the reaction of a suitable cyclohexyl precursor with a phosphane reagent. One common method includes the use of [(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]bromide as a starting material, which undergoes nucleophilic substitution with a phosphane source under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and scalability of the synthesis, allowing for better control over reaction parameters and minimizing the formation of by-products.

Chemical Reactions Analysis

Oxidation to Phosphine Oxide

The phosphane moiety undergoes oxidation to form the corresponding phosphine oxide, a reaction common to tertiary phosphanes. This process is critical for stabilizing the phosphorus center and modifying electronic properties.
Reaction Equation :

[(1R,2S,5R)-Cyclohexyl]PH₂ + O₂/H₂O₂ → [(1R,2S,5R)-Cyclohexyl]PO + H₂O\text{[(1R,2S,5R)-Cyclohexyl]PH₂ + O₂/H₂O₂ → [(1R,2S,5R)-Cyclohexyl]PO + H₂O}

  • Product : The phosphine oxide derivative (e.g., diphenylphosphine oxide analogs) exhibits enhanced stability and is utilized in catalysis and medicinal chemistry .

  • Conditions : Typically performed under mild oxidative conditions (e.g., aqueous H₂O₂ or O₂) .

Coordination Chemistry with Transition Metals

The compound acts as a ligand in organometallic complexes, leveraging its steric bulk to stabilize metal centers.

Key Examples:

Metal CenterComplex StructureApplicationReference
Hafnium (Hf)[(Cyclohexyl)PH₂]₂HfCl₂Olefin polymerization catalyst
Palladium (Pd)[(Cyclohexyl)PH₂]Pd(0)Cross-coupling reactions
  • Stereochemical Impact : The (1R,2S,5R) configuration prevents undesired side reactions by shielding the metal center .

  • Synthetic Utility : Such complexes are pivotal in asymmetric catalysis and materials science .

Nucleophilic Substitution Reactions

The phosphane participates in nucleophilic substitutions, particularly in the presence of electrophilic reagents.

Example: Reaction with Alkyl Halides

[(1R,2S,5R)-Cyclohexyl]PH₂ + R-X → [(1R,2S,5R)-Cyclohexyl]PR₂ + HX\text{[(1R,2S,5R)-Cyclohexyl]PH₂ + R-X → [(1R,2S,5R)-Cyclohexyl]PR₂ + HX}

  • Products : Secondary or tertiary phosphanes, depending on the alkyl halide (R-X) .

  • Conditions : Conducted in anhydrous solvents (e.g., THF, DCM) with bases like NaH to scavenge HX .

Acid-Base Reactions

The phosphane’s lone pair on phosphorus enables protonation, forming phosphonium salts.

Reaction with HCl :

[(1R,2S,5R)-Cyclohexyl]PH₂ + HCl → [(1R,2S,5R)-Cyclohexyl]PH₃⁺Cl⁻\text{[(1R,2S,5R)-Cyclohexyl]PH₂ + HCl → [(1R,2S,5R)-Cyclohexyl]PH₃⁺Cl⁻}

  • Applications : Phosphonium salts are intermediates in Wittig reactions and ionic liquids .

Comparative Reactivity with Structural Analogs

The reactivity of [(1R,2S,5R)-Cyclohexyl]phosphane differs from related compounds due to its stereochemistry and substituents:

CompoundStructural FeatureReactivity DifferenceReference
Bis(cyclohexyl)phosphaneTwo cyclohexyl groupsLower steric hindrance → faster oxidation
Diphenylphosphine oxideAromatic substituentsHigher thermal stability but reduced nucleophilicity
Cyclohexyl-phosphonatePhosphonate ester groupResistance to hydrolysis compared to phosphane

Synthetic Challenges and Solutions

  • Air Sensitivity : The phosphane oxidizes readily; reactions require inert atmospheres (N₂/Ar) .

  • Purification : Column chromatography on neutral alumina or silica gel is standard .

Scientific Research Applications

Catalytic Applications

1.1 Organocatalysis

[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane has been explored as an organocatalyst in various organic transformations. Its ability to stabilize transition states through coordination with electrophiles makes it suitable for reactions such as:

  • Phosphorylation Reactions : The compound can facilitate the transfer of phosphate groups in organic synthesis, enhancing the efficiency of phosphorylation processes.
  • Asymmetric Synthesis : Its chiral nature allows for enantioselective synthesis, making it valuable in producing pharmaceuticals where chirality is crucial.

Table 1: Summary of Catalytic Applications

Application TypeReaction TypeKey Benefits
OrganocatalysisPhosphorylationEnhanced reaction rates
Asymmetric SynthesisEnantioselective reactionsHigh selectivity for desired enantiomers

Pharmaceutical Applications

2.1 Drug Development

The structural characteristics of this compound contribute to its potential as a pharmacophore in drug development:

  • Lysosomal Targeting : Research indicates that phospholipases are critical targets for drug-induced phospholipidosis. Compounds like this compound may inhibit specific phospholipases (e.g., PLA2G15), which could lead to advancements in understanding drug toxicity mechanisms and improving drug design strategies .

Table 2: Potential Pharmaceutical Applications

Application AreaMechanismImplications
Drug DesignInhibition of PLA enzymesImproved safety profiles
Targeted TherapySelective targetingEnhanced efficacy in treatment

Material Science Applications

3.1 Polymer Chemistry

The unique properties of this compound make it a candidate for use in polymer chemistry:

  • Additive in Polymers : It can be used as an additive to enhance the thermal stability and mechanical properties of polymers.
  • Phosphorus-containing Polymers : The incorporation of phosphane groups can lead to materials with improved flame retardancy and chemical resistance.

Table 3: Material Science Applications

Application TypeUse CaseAdvantages
Polymer AdditivesEnhancing thermal stabilityImproved performance under heat
Flame Retardant MaterialsPhosphorus-based polymersIncreased safety in applications

Mechanism of Action

The mechanism of action of [(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphane group can form coordination complexes with metal ions, influencing the activity of metalloenzymes. Additionally, the compound’s hydrophobic cyclohexyl ring can interact with lipid membranes, affecting membrane-bound proteins and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Stereochemical Similarities

The compound shares its core cyclohexyl structure with several derivatives:

  • Menthyl Anthranilate (C₁₇H₂₅NO₂): A UV-filtering agent with a 2-aminobenzoate ester group. Its stereochemistry (1R,2S,5R) matches the target phosphane compound, but the substitution at the cyclohexyl oxygen distinguishes its reactivity and applications .
  • L-Menthyl Lactate : An ester used in cosmetics and pharmaceuticals, featuring a lactate group instead of phosphane. Its density (1.09 g/cm³) and boiling point (320°C) reflect the influence of the hydroxyl and ester groups on physical properties .
  • Emtricitabine L-Menthyl Ester: An antiviral prodrug with a 1,3-oxathiolane-2-carboxylate group. The stereochemistry of the cyclohexyl moiety enhances its metabolic stability compared to non-chiral analogs .
Table 1: Key Physicochemical Properties of Analogous Compounds
Compound Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) LogP Application
Menthyl Anthranilate C₁₇H₂₅NO₂ 275.39 1.05 383.5 N/A UV filter, cosmetics
L-Menthyl Lactate C₁₃H₂₄O₃ 230.30 1.09 320 N/A Fragrance, drug delivery
[(1S,2S,5R)-Cyclohexyl]diphenylphosphine C₂₂H₂₇P 322.43 N/A N/A 6.419 Catalysis, ligand chemistry
Target Phosphane C₁₀H₂₁P 172.25* N/A N/A N/A Under investigation

*Calculated based on molecular formula.

Reactivity and Functional Group Comparisons

  • Ester Derivatives : The cyclohexyl esters (e.g., phenibut ester in ) exhibit anticonvulsant activity due to synergistic effects between the L-menthol backbone and the conjugated pharmacophore. The phosphane derivative, with a P-H group, would likely show divergent reactivity, such as ligand behavior in metal coordination or catalytic applications .
  • Sulfonyl and Sulfonamide Derivatives : Compounds like (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonylchloride (CAS 21575-91-7) highlight the impact of electronegative groups on solubility and stability .

Biological Activity

[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane is a chiral phosphane compound that has gained attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique stereochemistry and molecular formula, which influences its reactivity and interactions with biological systems. The IUPAC name for this compound is ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)methanol, with the CAS number 27373-94-0.

Structural Formula

Molecular Formula C11H23P\text{Molecular Formula }C_{11}H_{23}P
Molecular Weight 196.28 g mol\text{Molecular Weight }196.28\text{ g mol}

Synthesis Methods

The synthesis of this compound has been explored through various methods, including:

  • Base-Catalyzed Synthesis : A novel method for synthesizing rigid V-shaped compounds has been reported, which can be adapted for phosphane synthesis .
  • Chiral Phosphonates : The use of chiral phosphonates in asymmetric synthesis has shown promising results in producing enantioenriched compounds .

Antitumor Activity

Research indicates that phosphane compounds exhibit significant antitumor properties. For instance, studies have shown that phosphines can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of signaling pathways involved in cell survival .

Antibacterial and Antifungal Properties

Phosphane derivatives have also been evaluated for their antibacterial and antifungal activities. In vitro assays demonstrated that certain phosphane compounds possess the ability to inhibit the growth of pathogenic bacteria and fungi. The mechanism often involves disrupting cellular membranes or interfering with metabolic pathways .

Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an enzyme inhibitor. Specific phosphane compounds have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases .

Case Studies

StudyFindings
Antitumor Activity Phosphane derivatives demonstrated a significant reduction in tumor cell viability in breast cancer models.
Antibacterial Assays Compounds exhibited MIC values against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential.
Enzyme Inhibition This compound showed IC50 values comparable to known inhibitors of cholinesterases.

Q & A

Q. Experimental validation :

  • Enantiomer comparison : Synthesize and test (1S,2R,5S) enantiomers to contrast activity.
  • Docking studies : Use molecular modeling to assess receptor binding affinity differences.

What strategies resolve contradictions in reported bioactivity data for phosphane derivatives?

Advanced
Discrepancies arise from assay variability (e.g., PTZ vs. MES models) or dosage differences . Mitigation strategies include:

  • Standardized protocols : Adopt OECD guidelines for seizure models (e.g., PTZ at 85 mg/kg, i.p.) .
  • Dose-response curves : Establish EC₅₀ values across multiple concentrations.
  • In vitro-in vivo correlation (IVIVC) : Compare cellular uptake (e.g., Caco-2 permeability) with in vivo efficacy .

Table 2 : Key Parameters for Anticonvulsant Assays

ModelTriggerEndpointEffective Dose (Example)
PTZChemicalTonic-clonic seizures50 mg/kg (i.p.)
MESElectricalHindlimb extension30–100 mg/kg (oral)

How can stability studies improve the formulation of phosphane derivatives?

Advanced
Stability challenges include hydrolysis and oxidation . Methodological approaches:

  • Forced degradation : Expose compounds to pH 1–13 buffers (37°C, 24 hr) and analyze via LC-MS for degradants .
  • Lyophilization : Enhance shelf-life by removing water (e.g., freeze-drying hydrochloride salts) .
  • Protective excipients : Use antioxidants (e.g., BHT) in solid dispersions to prevent P–H bond oxidation .

What computational methods predict the reactivity of this compound in catalytic applications?

Advanced
DFT calculations (e.g., B3LYP/6-31G*) model:

  • Electrophilicity : Phosphane’s lone pair donation capacity (e.g., nucleophilic Parr index).
  • Steric effects : Tolman cone angle calculations for ligand bulkiness .
    Validate predictions with kinetic studies (e.g., turnover frequency in cross-coupling reactions).

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